molecular formula C10H12BrN B2438128 1-(4-Bromophenyl)-2-methylazetidine CAS No. 1517090-47-9

1-(4-Bromophenyl)-2-methylazetidine

Cat. No.: B2438128
CAS No.: 1517090-47-9
M. Wt: 226.117
InChI Key: YJTXIFXPZDHPIK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a bromophenyl group and a methyl group attached to the azetidine ring makes this compound unique and of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methylazetidine typically involves the reaction of 4-bromobenzylamine with 2-bromo-1-methylazetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methylazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding azetidine N-oxides.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Azetidine N-oxides.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-2-methylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylazetidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-methylazetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-8-6-7-12(8)10-4-2-9(11)3-5-10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXIFXPZDHPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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